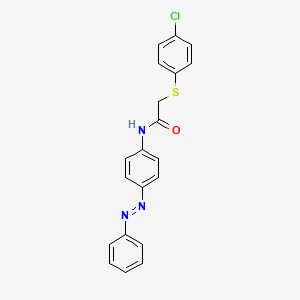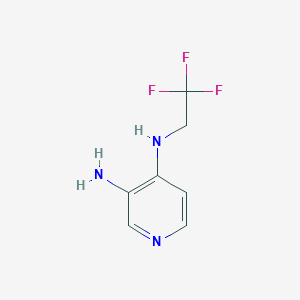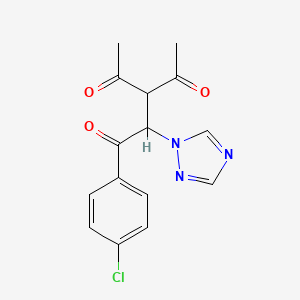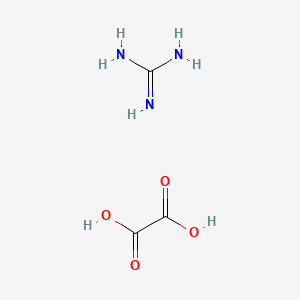
Guanidinoxalat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a highly basic compound with the formula HNC(NH2)2, known for its ability to form strong hydrogen bonds and its presence in various biological systems Oxalate, on the other hand, is a dianion with the formula C2O4^2-, commonly found in plants and known for its role in the formation of kidney stones in humans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoxalat typically involves the reaction of guanidine with oxalic acid. One common method is to dissolve guanidine in water and then add oxalic acid slowly while maintaining the temperature below 50°C to prevent decomposition. The reaction mixture is then stirred for several hours until the formation of this compound is complete. The product can be isolated by filtration and recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and dried.
Análisis De Reacciones Químicas
Types of Reactions
Guanidinoxalat undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The guanidine group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield carbon dioxide and water, while reduction with sodium borohydride can produce guanidine and oxalic acid.
Aplicaciones Científicas De Investigación
Guanidinoxalat has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of guanidinoxalat involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The guanidine group can also interact with nucleic acids and proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding properties.
Oxalic Acid: Shares the oxalate group but lacks the guanidine functionality.
Arginine: An amino acid with a guanidine group, involved in protein synthesis and metabolism.
Uniqueness
Guanidinoxalat is unique in that it combines the properties of both guanidine and oxalate, resulting in a compound with enhanced reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
42549-75-7 |
|---|---|
Fórmula molecular |
C3H7N3O4 |
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
guanidine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4) |
Clave InChI |
PBPSWRVGRHWHEW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
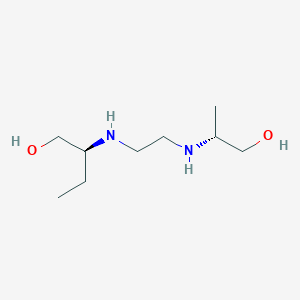
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
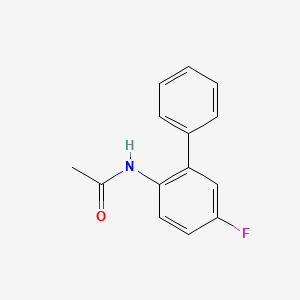
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
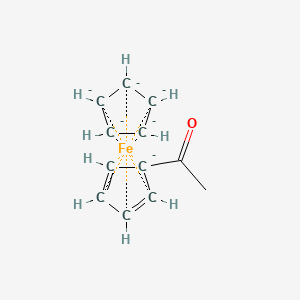
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)

